molecular formula C17H24N2O2 B1500539 (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone CAS No. 1146080-82-1

(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1500539
CAS No.: 1146080-82-1
M. Wt: 288.4 g/mol
InChI Key: JEPNBKUIAXDZOR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone involves several steps. The synthetic route typically starts with the preparation of the piperidine and pyrrolidine derivatives, followed by their coupling through a methanone linkage. The reaction conditions often require the use of organic solvents and catalysts to facilitate the coupling reaction

Chemical Reactions Analysis

(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(piperidin-3-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(19-10-1-2-11-19)15-5-7-16(8-6-15)21-13-14-4-3-9-18-12-14/h5-8,14,18H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPNBKUIAXDZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671292
Record name {4-[(Piperidin-3-yl)methoxy]phenyl}(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-82-1
Record name {4-[(Piperidin-3-yl)methoxy]phenyl}(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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